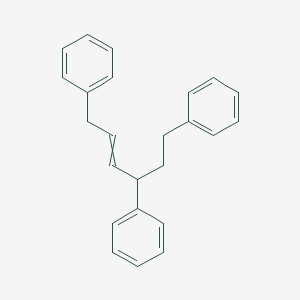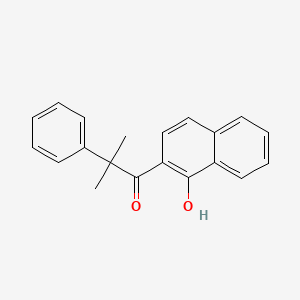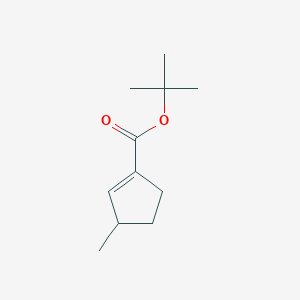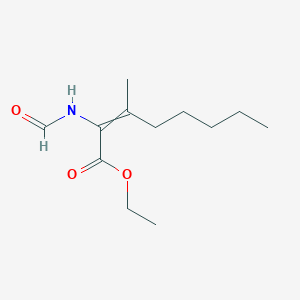
Triphenylene, 2,2'-(1,3-butadiyne-1,4-diyl)bis[3,6,7,10,11-pentabutoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triphenylene, 2,2’-(1,3-butadiyne-1,4-diyl)bis[3,6,7,10,11-pentabutoxy-] is a complex organic compound known for its unique structural properties. It belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and is characterized by its extended π-conjugation system, which imparts significant electronic and optical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Triphenylene, 2,2’-(1,3-butadiyne-1,4-diyl)bis[3,6,7,10,11-pentabutoxy-] typically involves the coupling of triphenylene derivatives with butadiyne units. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the aforementioned palladium-catalyzed reactions to ensure high yield and purity .
化学反应分析
Types of Reactions
Triphenylene, 2,2’-(1,3-butadiyne-1,4-diyl)bis[3,6,7,10,11-pentabutoxy-] can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of functionalized triphenylene derivatives .
科学研究应用
Triphenylene, 2,2’-(1,3-butadiyne-1,4-diyl)bis[3,6,7,10,11-pentabutoxy-] has several scientific research applications:
Chemistry: It is used in the study of π-conjugated systems and their electronic properties.
Biology: Its derivatives are explored for potential biological activities, including as anticancer agents.
Medicine: Research is ongoing into its use in drug delivery systems due to its ability to interact with biological membranes.
Industry: It is used in the development of organic semiconductors and photovoltaic materials.
作用机制
The mechanism by which Triphenylene, 2,2’-(1,3-butadiyne-1,4-diyl)bis[3,6,7,10,11-pentabutoxy-] exerts its effects is primarily through its interaction with π-conjugated systems. Its extended π-conjugation allows for efficient electron transport and light absorption, making it valuable in electronic and photonic applications. The molecular targets and pathways involved include interactions with other aromatic systems and potential binding to biological macromolecules .
相似化合物的比较
Similar Compounds
- 2,2’-Buta-1,3-diyne-1,4-diyldipyridine
- 2-Aryl-1,3,4-trifluoro-6,7,10,11-tetrakis(alkoxy)triphenylene
- Benzene, 1,1’-(2-butyne-1,4-diyl)bis-
Uniqueness
What sets Triphenylene, 2,2’-(1,3-butadiyne-1,4-diyl)bis[3,6,7,10,11-pentabutoxy-] apart from these similar compounds is its specific substitution pattern and the presence of multiple butoxy groups. These structural features enhance its solubility and processability, making it particularly useful in applications requiring solution-based processing .
属性
CAS 编号 |
399559-03-6 |
|---|---|
分子式 |
C80H102O10 |
分子量 |
1223.7 g/mol |
IUPAC 名称 |
2,3,6,7,10-pentabutoxy-11-[4-(3,6,7,10,11-pentabutoxytriphenylen-2-yl)buta-1,3-diynyl]triphenylene |
InChI |
InChI=1S/C80H102O10/c1-11-21-35-81-71-47-61-59(63-49-73(83-37-23-13-3)77(87-41-27-17-7)53-67(63)69-55-79(89-43-29-19-9)75(51-65(61)69)85-39-25-15-5)45-57(71)33-31-32-34-58-46-60-62(48-72(58)82-36-22-12-2)66-52-76(86-40-26-16-6)80(90-44-30-20-10)56-70(66)68-54-78(88-42-28-18-8)74(50-64(60)68)84-38-24-14-4/h45-56H,11-30,35-44H2,1-10H3 |
InChI 键 |
JYBOKAQKQXGPBF-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC1=CC2=C(C=C1C#CC#CC3=CC4=C(C=C3OCCCC)C5=CC(=C(C=C5C6=CC(=C(C=C64)OCCCC)OCCCC)OCCCC)OCCCC)C7=CC(=C(C=C7C8=CC(=C(C=C82)OCCCC)OCCCC)OCCCC)OCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


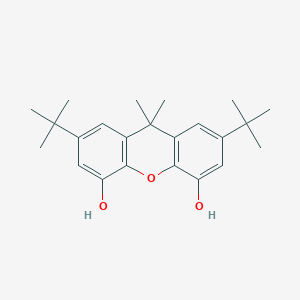
![Hexyl 2-[6-(hexyloxy)-3-oxo-3H-xanthen-9-yl]benzoate](/img/structure/B14249206.png)

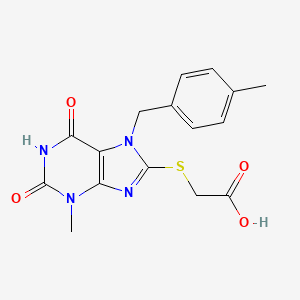
![2-[4-[5-[4-(Diaminomethylideneamino)-2-methylphenyl]furan-2-yl]-3-methylphenyl]guanidine](/img/structure/B14249221.png)
![1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethane-2,1-diyl)]bis(3,4,5-trimethoxybenzene)](/img/structure/B14249232.png)
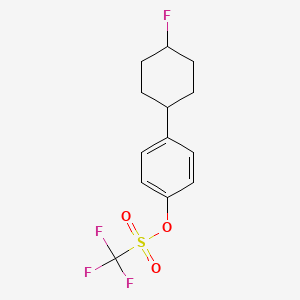
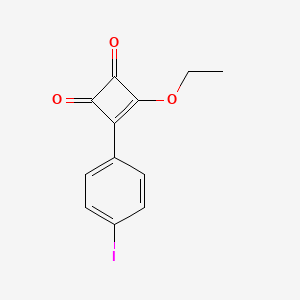
![1,1'-[(2-Ethylhexyl)azanediyl]bis{3-[(2-ethylhexyl)oxy]propan-2-ol}](/img/structure/B14249249.png)

